molecular formula C18H11NO4 B159635 CBQCA CAS No. 131124-59-9

CBQCA

Numéro de catalogue: B159635
Numéro CAS: 131124-59-9
Poids moléculaire: 305.3 g/mol
Clé InChI: MWNLTKCQHFZFHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is a fluorogenic derivatization reagent that reacts with primary amines to form highly fluorescent conjugates. It is widely used for sensitive protein quantitation, enzymatic activity assays, and amino acid analysis. This compound’s mechanism involves reacting with accessible amine groups in peptides, proteins, or amino acids in the presence of cyanide, forming stable adducts detectable via fluorescence (excitation: 440–465 nm; emission: 520–550 nm) . Key applications include:

  • Protein Quantitation: this compound enables detection limits as low as 10 ng/mL, outperforming colorimetric methods like BCA or Bradford in complex matrices containing lipids or detergents .
  • Enzyme Activity Assays: Used to measure proteolytic activity (e.g., trypsin) by quantifying peptide fragments in biological samples, showing 4–11-fold fluorescence intensity (FI) increases in dose- and time-dependent studies .
  • Amino Acid/Carbohydrate Analysis: Achieves attomolar sensitivity in capillary electrophoresis (CE) or HPLC coupled with laser-induced fluorescence (LIF) .

Applications De Recherche Scientifique

Protein Quantification Assays

The CBQCA assay has been extensively studied for its efficacy in protein quantification, especially in the context of biopharmaceuticals. It offers several advantages over traditional assays:

  • Sensitivity : The this compound assay can detect protein concentrations as low as 10 ng/mL to 150 μg/mL with high specificity .
  • Robustness : Unlike other assays, this compound is less affected by common background reagents such as EDC or PLG in DMSO, allowing for accurate measurements in complex mixtures .
  • Comparison with Other Assays : In studies comparing various protein quantification methods, this compound demonstrated lower variability and higher sensitivity than dye-based assays like BCA and Bradford .
Assay TypeSensitivity Range (ng/mL)AdvantagesLimitations
This compound10 - 150High sensitivity, robust against interferencesLimited to primary amines
BCA20 - 2000Good reproducibilitySensitive to protein composition
Bradford1 - 2000Simple and quickAffected by detergent presence

Applications in Food Safety

This compound has been utilized in food safety testing to detect amino acids and proteins in complex matrices. For instance, a study employed HPLC-FLD methods using this compound to monitor amino acid concentrations in bovine tissues, achieving a detection limit as low as 0.012 ng/g . This method demonstrated high recovery rates (96-99%) and excellent linearity (R² ≥ 0.998), making it suitable for regulatory compliance in food safety.

Quantification of Peptides in Drug Development

In drug development, accurate quantification of peptides is crucial for assessing therapeutic efficacy. A study showcased the use of the this compound assay to quantify conjugated peptides loaded onto PLG particles. The results indicated that the assay provided comparable accuracy to radiolabeled methods but at a significantly lower cost and without safety concerns associated with radioactivity .

Analysis of Traditional Chinese Medicinal Plants

Another application involved the analysis of traditional Chinese medicinal plants using HPLC-FLD with this compound as a derivatization agent. The method allowed for sensitive quantification of active compounds, demonstrating its utility in herbal medicine quality control .

Mécanisme D'action

The mechanism of action of CBQCA involves its specific reactivity with primary amines. The aldehyde group in the compound reacts with the amine group to form a Schiff base, which then undergoes cyclization to form a fluorescent product . This reaction is highly specific and sensitive, making it ideal for various analytical applications.

Comparaison Avec Des Composés Similaires

CBQCA is often compared to other fluorometric and colorimetric reagents. Below is a detailed analysis of its performance relative to key alternatives:

Table 1: Key Properties of this compound vs. Compounding Reagents

Reagent Detection Limit Optimal Application Interference Resistance Excitation/Emission (nm)
This compound 10 ng/mL (proteins) Proteins in detergents/lipids; small peptides High (tolerates DMSO, PLG, EDC) 440–465 / 520–550
NanoOrange® 10 ng/mL General protein quantitation Low (lipid/detergent interference) 470/570
SYPRO® Ruby 1–2 ng/mL (proteins) Protein gel staining Moderate 450/610
BCA Assay 0.5 µg/mL General protein quantitation Low (detergent/sugar interference) Colorimetric (562 nm)
AF-Labeled RBCs N/A (relative FI) Proteolytic activity assays Low (non-specific dissociation) Varies with fluorophore

Sensitivity and Specificity

  • vs. AF-Labeled RBCs : this compound demonstrates superior sensitivity in proteolytic assays due to its ability to detect multiple cleavage sites, resulting in 4–5-fold higher FI increases compared to AF-labeled RBCs, which release only one labeled fragment per cleavage .
  • vs. NanoOrange®: While both detect proteins at ~10 ng/mL, this compound is preferred for lipoproteins, small peptides, or samples with detergents (e.g., Triton X-100) due to reduced interference .
  • vs. BCA/Coomassie : this compound avoids interference from dimethyl sulfoxide (DMSO) and poly(lactide-co-glycolide) (PLG), common in particle-based drug delivery systems, where BCA and Coomassie assays fail .

Fluorescence Properties

This compound’s long excitation/emission wavelengths (440–465/520–550 nm) minimize background fluorescence from biological matrices, unlike FITC-based methods (ex: 495 nm), which suffer from autofluorescence . Its derivatives are detectable at attomolar levels in CE-LIF, making it ideal for trace analysis in vitreous humor or microdialysates .

Workflow and Compatibility

  • Derivatization Time : Requires 2 hours at room temperature, similar to SYPRO Ruby but longer than BCA (30 minutes) .
  • Sample Compatibility: Effective in borate buffer (pH 9.3) and tolerates methanol, unlike NanoOrange®, which requires strict pH control .

Table 2: Advantages and Limitations of this compound

Advantage Limitation
High sensitivity in complex matrices Longer derivatization time vs. colorimetric assays
Minimal background fluorescence Requires cyanide (safety considerations)
Compatible with DMSO and detergents Limited to primary amine detection

Activité Biologique

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is a fluorogenic reagent widely used in biochemistry for the quantification of primary amines in peptides and proteins. Its unique properties make it a valuable tool in various biological assays, particularly those involving proteolysis and protein quantification. This article explores the biological activity of this compound, including its mechanisms, applications, and case studies highlighting its effectiveness.

This compound reacts specifically with primary amines, producing a fluorescent product that can be measured spectrophotometrically. The reaction is enhanced in alkaline conditions, making it suitable for various biological samples. The sensitivity of the this compound assay allows for the detection of protein concentrations ranging from 10 ng to 150 μg in a 100 μL volume, which is crucial for applications where sample availability is limited .

Applications in Biological Research

1. Proteolysis Assays:
this compound has been effectively utilized to assess proteolytic activity. For instance, a study demonstrated its application in measuring trypsin activity on bovine serum albumin (BSA). The results showed a concentration- and time-dependent increase in fluorescence intensity (FI), indicating successful proteolysis. Specifically, samples treated with varying concentrations of trypsin exhibited fluorescence increases by 4 to 5 folds, and over 11 folds after two hours of incubation with optimal enzyme concentrations .

2. Quantification of Peptides and Proteins:
The versatility of the this compound assay extends to quantifying peptide or protein conjugation efficiency in drug delivery systems. In experiments involving particle-bound peptides, this compound provided reliable measurements without interference from common reagents like EDC or PLG present in DMSO, showcasing its robustness .

Case Study 1: Trypsin Activity Measurement

A detailed investigation into trypsin's proteolytic activity using this compound revealed that the assay could effectively quantify the hydrolysis of RBC proteins. Different incubation times (1 h to 2 h) and varying trypsin concentrations (0 to 100 μL) were tested, confirming that the assay's sensitivity allowed for precise measurements of protein fragments generated during proteolysis .

Case Study 2: CXCL13 Encapsulation

In another study focusing on cancer immunology, CXCL13 was encapsulated within liposomes and quantified using the this compound assay. The findings indicated that CXCL13-loaded liposomes significantly enhanced immune cell recruitment compared to empty liposomes. This study highlighted the potential therapeutic applications of this compound in formulating drug delivery systems aimed at improving cancer treatment outcomes .

Data Tables

Study Application Findings This compound Role
Study on Trypsin ActivityProteolysis AssayFI increased by 4-11 foldsQuantified proteolytic activity
CXCL13 Liposome StudyDrug DeliveryEnhanced immune cell recruitmentMeasured encapsulation efficiency

Q & A

Basic Research Questions

Q. What are the fundamental principles of CBQCA-based protein quantitation, and how does it differ from conventional methods?

this compound is a fluorogenic reagent that reacts with primary amines (e.g., lysine residues) in proteins to form fluorescent adducts. Unlike colorimetric methods (e.g., Bradford, BCA), this compound’s fluorescence is linearly proportional to protein concentration, enabling high sensitivity (detection as low as 10 ng/mL) . It is particularly effective in complex matrices containing lipids, detergents, or small peptides, where traditional methods suffer from interference due to reliance on intact protein structures or specific amino acid compositions .

Q. When should this compound be prioritized over Bradford or BCA assays in experimental workflows?

this compound is preferred when:

  • Samples contain detergents (e.g., Triton X-100), lipids, or membrane fractions .
  • Quantifying small peptides or lipoproteins with low molecular weight .
  • High precision is critical (e.g., variance <5% compared to Bradford’s higher variability) .
  • Minimizing interference from reducing agents or solvents (e.g., DMSO) is necessary .

Advanced Research Questions

Q. How does this compound’s analytical performance compare to BCA and Bradford assays in heterogeneous biological samples?

A comparative study by Rigby et al. (2011) evaluated this compound, BCA, and Bradford assays using oil-extracted proteins:

Parameter This compound BCA Bradford
Sensitivity (LOD)0.075 µg/mL0.5 µg/mL1.0 µg/mL
Precision (Variance)LowestModerateHighest
Interference RobustnessHigh (lipids, detergents)ModerateLow
Protein Size Range1–200 kDa5–250 kDa3–100 kDa

This compound’s superior precision and tolerance to interferents make it ideal for complex samples, though it requires fluorometric instrumentation .

Q. What experimental strategies mitigate interference from charged polymers (e.g., PDMAEMA) in this compound assays?

Positively charged polymers (e.g., PDMAEMA) can bind this compound, skewing fluorescence signals. Mitigation strategies include:

  • Precipitation Steps : Remove polymers via acetone or trichloroacetic acid (TCA) precipitation before derivatization .
  • Alternative Assays : Use neutral red uptake (NRU) for viability studies in polymer-rich environments .
  • Control Spiking : Validate recovery rates by spiking known protein concentrations into polymer-containing samples .

Q. How can this compound be optimized for quantifying surface-adsorbed proteins in biomaterial studies?

For protein adsorption on surfaces (e.g., polymers, membranes):

  • Extraction Protocol : Use 0.1% Triton X-100 to detach proteins without denaturation .
  • Derivatization : Incubate samples with 2 mM this compound in 0.1 M sodium borate (pH 9.3) for 1 hour at 25°C .
  • Fluorescence Calibration : Generate a standard curve with BSA (0–50 µg/mL) and validate against LC-MS/MS data for accuracy .

Q. What validation criteria ensure reproducibility of this compound-derived data in peer-reviewed studies?

  • Linearity : Confirm R2>0.98R^2 > 0.98 across the expected concentration range .
  • Recovery Tests : Spike-and-recovery experiments (85–115% recovery) in sample matrices .
  • Interference Checks : Test assay performance in the presence of lipids, detergents, or solvents used in the study .
  • Instrument Calibration : Regularly calibrate fluorometers at Ex/Em 465/550 nm using reference standards .

Q. Methodological Design & Troubleshooting

Q. How to design a this compound-based assay for proteomic workflows requiring mass spectrometry (MS) compatibility?

  • Desalting : After derivatization, use C18 spin columns to remove excess this compound and salts, which can suppress ionization in MS .
  • Peptide Quantitation : Adjust this compound concentration to 1 mM for small peptides (<10 kDa) to avoid signal saturation .
  • Data Normalization : Normalize MS intensities to this compound-derived concentrations to account for batch variability .

Q. What are the limitations of this compound in live-cell or viability assays, and how can they be addressed?

this compound reacts with free amines in both intracellular proteins and extracellular media, complicating live-cell analyses. Solutions include:

  • Fixation : Use paraformaldehyde to terminate cellular metabolism before staining .
  • Membrane-Impermeable Probes : Combine this compound with membrane-exclusion dyes (e.g., propidium iodide) to differentiate live/dead cells .

Q. Data Contradiction & Resolution

Q. How to resolve discrepancies between this compound and Bradford assays in lipoprotein studies?

Lipoproteins often lack sufficient arginine residues for Coomassie dye binding, leading to Bradford underestimation. This compound’s amine-targeting mechanism provides more accurate quantitation. Validate with orthogonal methods (e.g., amino acid analysis) and report both datasets with methodological caveats .

Q. Why might this compound overestimate protein concentration in polymer-rich samples, and how is this corrected?

Polymers with free amines (e.g., PEG-amine) can react with this compound. Correct by:

  • Background Subtraction : Measure polymer-only controls and subtract their signal .
  • Size-Exclusion Filtration : Remove low-MW polymers (<3 kDa) before analysis .

Propriétés

IUPAC Name

4-(2-formylquinoline-3-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c20-10-16-14(9-13-3-1-2-4-15(13)19-16)17(21)11-5-7-12(8-6-11)18(22)23/h1-10H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNLTKCQHFZFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156907
Record name 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131124-59-9
Record name 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131124-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131124599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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